1-Pentylpiperazine

Beschreibung

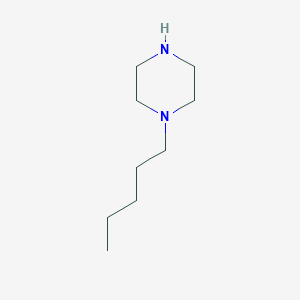

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pentylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWWNBHUIIRNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371845 | |

| Record name | 1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-75-6 | |

| Record name | 1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50866-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pivotal Role of the Phenylpiperazine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 1-Phenylpiperazine: Synthesis, Applications, and Core Principles for Drug Development Professionals

The piperazine moiety is a frequently encountered heterocycle in the landscape of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is not coincidental; it serves critical functions, from modulating physicochemical properties to acting as a versatile scaffold for arranging pharmacophoric groups to interact with biological targets.[1] Among the vast family of piperazine derivatives, 1-Phenylpiperazine (1-PP) stands out as a foundational chemical entity. It is not only a simple compound featuring a phenyl group bound to a piperazine ring but also a key precursor and a rigid analogue of amphetamine, exhibiting its own distinct pharmacological profile.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 1-Phenylpiperazine. We will delve into its fundamental chemical properties, established synthesis protocols, its significant role as a building block in the development of Central Nervous System (CNS) agents, and its intrinsic activity as a monoamine releasing agent.[2][3] Furthermore, this document provides critical safety, handling, and toxicological data to ensure its responsible application in a laboratory and industrial setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in synthesis and formulation. 1-Phenylpiperazine is typically a clear, colorless to yellow liquid under standard conditions.[2][4] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-phenylpiperazine | PubChem[5] |

| CAS Number | 92-54-6 | PubChem, Sigma-Aldrich[5] |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem, Sigma-Aldrich[5] |

| Molar Mass | 162.23 g/mol | PubChem, Sigma-Aldrich[2][5] |

| Appearance | Clear colorless to yellow liquid | ChemicalBook[4] |

| Density | 1.062 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 286-287 °C | Sigma-Aldrich, Wikipedia[2] |

| Melting Point | 18.8 °C | Wikipedia[2] |

| Flash Point | 138.3 °C | Wikipedia[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | Wikipedia, Pipzine Chemicals[2][6] |

Synthesis of 1-Phenylpiperazine: A Validated Protocol

The synthesis of N-aryl piperazines is a cornerstone reaction in medicinal chemistry. One of the most common methods involves the nucleophilic substitution reaction between piperazine and an activated aryl halide, such as chlorobenzene. The following protocol describes a general, reliable procedure for the laboratory-scale synthesis of 1-Phenylpiperazine.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This method is an adaptation of modern cross-coupling reactions, which are highly efficient for forming C-N bonds.

Materials:

-

Piperazine

-

Chlorobenzene

-

Potassium tert-butoxide (KOtBu)

-

Palladium-based catalyst (e.g., a pre-catalyst complex)

-

Dioxane (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate)

Step-by-Step Procedure:

-

Reactor Setup: Into a dry Schlenk tube, add the palladium pre-catalyst (1 mol %).

-

Reagent Addition: Under an inert nitrogen atmosphere, sequentially add potassium tert-butoxide (1.3 mmol), piperazine (1.3 mmol), and anhydrous dioxane (2 ml).[7]

-

Substrate Addition: Add chlorobenzene (1.0 mmol) to the mixture.[7]

-

Reaction: Seal the Schlenk tube and stir the mixture vigorously at 90 °C for approximately 4 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the pure 1-Phenylpiperazine product.[7]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]

- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenylpiperazine: Uses, Properties, Safety, Synthesis & Supplier China | Pharmaceutical Chemical Expert Guide [pipzine-chem.com]

- 7. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Pentylpiperazine: A Technical Guide for Researchers

Foreword

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Piperazine derivatives, a cornerstone in the synthesis of a multitude of therapeutic agents, demand rigorous analytical scrutiny to ensure their structural integrity and purity. This guide provides an in-depth technical overview of the spectroscopic properties of 1-Pentylpiperazine, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document leverages a predictive approach, grounded in the established spectral data of homologous N-alkylpiperazines, to offer a comprehensive and scientifically robust analytical profile. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperazine-based compounds.

Molecular Structure and its Spectroscopic Implications

This compound possesses a simple yet informative structure, comprising a piperazine ring N-substituted with a pentyl group. This combination of a cyclic diamine and a flexible alkyl chain gives rise to a distinct spectroscopic fingerprint. The piperazine ring protons and carbons exhibit characteristic chemical shifts, while the pentyl group introduces a series of signals corresponding to its methylene and methyl groups. The presence of two nitrogen atoms significantly influences the molecule's infrared absorption and its fragmentation pattern in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the piperazine ring and the pentyl chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the shielding effects of the alkyl group. The predictions are based on established chemical shift values for N-alkylpiperazines.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperazine NH | ~1.8 - 2.5 | br s | 1H |

| Piperazine CH ₂ (adjacent to NH) | ~2.7 - 2.9 | t | 4H |

| Piperazine CH ₂ (adjacent to N-pentyl) | ~2.3 - 2.5 | t | 4H |

| N-CH ₂-(CH₂)₃CH₃ | ~2.3 - 2.5 | t | 2H |

| N-CH₂-CH ₂-(CH₂)₂CH₃ | ~1.4 - 1.6 | m | 2H |

| N-(CH₂)₂-CH ₂-CH₂CH₃ | ~1.2 - 1.4 | m | 2H |

| N-(CH₂)₃-CH ₂-CH₃ | ~1.2 - 1.4 | m | 2H |

| N-(CH₂)₄-CH ₃ | ~0.8 - 1.0 | t | 3H |

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in this compound. The chemical shifts of the piperazine carbons are in the range of 45-55 ppm, while the pentyl carbons appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Piperazine C H₂ (adjacent to NH) | ~46 |

| Piperazine C H₂ (adjacent to N-pentyl) | ~54 |

| N -CH₂-(CH₂)₃CH₃ | ~58 |

| N-CH₂-C H₂-(CH₂)₂CH₃ | ~29 |

| N-(CH₂)₂-C H₂-CH₂CH₃ | ~27 |

| N-(CH₂)₃-C H₂-CH₃ | ~22 |

| N-(CH₂)₄-C H₃ | ~14 |

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and may vary depending on the solvent.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a standard pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-150 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from C-H, N-H, and C-N bonds.

Predicted IR Spectral Data

The predicted IR spectrum of this compound will show characteristic absorption bands. These predictions are based on the analysis of IR spectra of analogous N-alkylpiperazines and general IR correlation tables.[2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium, broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-H Bend (CH₂) | 1450 - 1470 | Medium |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1050 - 1250 | Medium to Strong |

Experimental Protocol for FTIR Analysis

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

-

KBr Pellet (for solid samples): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's beam.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum and Fragmentation Pathway

Upon electron ionization (EI), this compound is expected to form a molecular ion (M⁺) and undergo characteristic fragmentation. The fragmentation is likely to be dominated by cleavage of the C-C bonds in the pentyl chain and cleavage of the piperazine ring.

Predicted m/z values for major fragments:

-

m/z 156: Molecular ion [M]⁺

-

m/z 113: Loss of a propyl radical (•C₃H₇)

-

m/z 99: Loss of a butyl radical (•C₄H₉)

-

m/z 85: Piperazine ring fragment

-

m/z 71: Pentyl cation [C₅H₁₁]⁺

-

m/z 56: Piperazine ring fragment [C₃H₆N]⁺

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, a molecule of interest in pharmaceutical and chemical synthesis. By leveraging predictive methodologies and drawing comparisons with homologous structures, we have outlined the expected NMR, IR, and MS characteristics of this compound. The provided experimental protocols offer a standardized approach for the practical analysis and characterization of this compound and related derivatives. It is our hope that this guide will serve as a valuable tool for researchers, facilitating the confident identification and structural elucidation of this important chemical entity.

References

- PubChem. 1-Methylpiperazine.

- PubChem. 1-Ethylpiperazine.

- NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link][2]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][1]

- ResearchGate.

- PubMed. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link][9]

Sources

Introduction: The Piperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of N-Pentylpiperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, has earned it the designation of a "privileged scaffold."[1] The unique physicochemical characteristics of the piperazine moiety, such as its basicity, conformational rigidity, and capacity for N-functionalization, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2]

N-alkylation of the piperazine ring is a common strategy to modulate these properties. The introduction of an alkyl chain, such as the n-pentyl group in N-pentylpiperazine, can significantly influence lipophilicity, membrane permeability, and metabolic stability, thereby affecting the overall drug-like characteristics of a compound.[3] A thorough understanding of the core physicochemical properties of N-alkylpiperazines is therefore a critical prerequisite for their rational incorporation into drug design and development programs. This guide provides a comprehensive overview of the key physicochemical properties of N-pentylpiperazine, detailed protocols for their experimental determination, a representative synthesis method, and essential safety information.

Core Physicochemical Properties of N-Pentylpiperazine

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. For N-pentylpiperazine, these properties are summarized below. It is important to note that while some properties have been experimentally determined, others, particularly those related to its behavior in aqueous solution, are based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | Chem-Supply Pty Ltd |

| Molecular Weight | 156.27 g/mol | Chem-Supply Pty Ltd |

| CAS Number | 21159-94-4 | Chem-Supply Pty Ltd |

| Appearance | Colorless Liquid | Chem-Supply Pty Ltd |

| Boiling Point | 213-215 °C | Chem-Supply Pty Ltd |

| Density | 0.875 g/cm³ | Chem-Supply Pty Ltd |

| Refractive Index (n²⁰/D) | 1.468 | Chem-Supply Pty Ltd |

| Predicted logP | 1.99 | Mol-Instincts |

| Predicted pKa (Strongest Basic) | 9.77 | Mol-Instincts |

| Water Solubility | Low (Predicted) | Inferred from logP |

| Melting Point | Data not readily available |

-

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) of 1.99 indicates that N-pentylpiperazine is moderately lipophilic. This property is crucial for predicting its ability to cross biological membranes.[4]

-

Basicity (pKa): With a predicted pKa of 9.77 for the most basic nitrogen, N-pentylpiperazine is a moderately strong base.[5] This basicity is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic profile.[2]

-

Aqueous Solubility: While specific experimental data is scarce, the positive logP value suggests that N-pentylpiperazine has low solubility in water. Generally, for a homologous series of N-alkylpiperazines, aqueous solubility decreases as the length of the alkyl chain increases due to the growing hydrophobic character of the molecule.

Synthesis of N-Pentylpiperazine

N-alkylpiperazines are commonly synthesized via nucleophilic substitution, where piperazine acts as the nucleophile attacking an alkyl halide.[6] The following protocol describes a standard procedure for the preparation of N-pentylpiperazine.

Protocol: Synthesis via N-Alkylation

This method involves the direct reaction of piperazine with 1-bromopentane. To favor mono-alkylation, a large excess of piperazine is typically used.

1. Materials and Equipment:

- Piperazine (anhydrous)

- 1-Bromopentane

- Potassium carbonate (K₂CO₃)

- Acetonitrile (anhydrous)

- Round-bottom flask

- Reflux condenser

- Magnetic stirrer and hotplate

- Rotary evaporator

- Separatory funnel

- Standard glassware for extraction and distillation

2. Step-by-Step Procedure:

- To a round-bottom flask, add piperazine (5 equivalents) and anhydrous acetonitrile.

- Add potassium carbonate (2 equivalents) to the suspension to act as a base.

- While stirring, add 1-bromopentane (1 equivalent) dropwise to the mixture.

- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

- Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and any remaining salts.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by fractional distillation under reduced pressure to yield pure N-pentylpiperazine.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a large excess of piperazine increases the statistical probability of the alkyl halide reacting with an un-substituted piperazine molecule, thereby minimizing the formation of the di-substituted by-product (1,4-dipentylpiperazine).

-

Potassium Carbonate: This base neutralizes the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.

-

Anhydrous Conditions: The use of anhydrous solvent is recommended to prevent unwanted side reactions involving water.

Caption: Workflow for the synthesis of N-pentylpiperazine.

Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is essential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing.

Water Solubility Determination (OECD Test Guideline 105)

This guideline describes the flask method, which is suitable for substances with solubility above 10⁻² g/L.[7]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is determined analytically.

1. Materials and Equipment:

- N-pentylpiperazine

- High-purity water

- Constant temperature shaker bath (e.g., 20 ± 0.5 °C)

- Centrifuge

- Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

- Volumetric flasks and pipettes

2. Step-by-Step Procedure:

Add an excess amount of N-pentylpiperazine to a known volume of water in a flask.

Place the flask in a constant temperature shaker bath and agitate for 24 hours to allow for equilibration.

After 24 hours, cease agitation and allow the mixture to stand for another 24 hours at the same temperature to allow for phase separation.

Carefully take an aliquot of the aqueous phase, ensuring no undissolved material is transferred.

Centrifuge the aliquot to remove any suspended micro-droplets.

Determine the concentration of N-pentylpiperazine in the clear supernatant using a validated analytical method (e.g., HPLC).

The experiment should be performed in triplicate.

Caption: OECD 105 Flask Method workflow for solubility.

Dissociation Constant (pKa) Determination (OECD Test Guideline 112)

For a basic substance like N-pentylpiperazine, potentiometric titration is a common and accurate method to determine the pKa.[8]

Principle: The substance is dissolved in water and titrated with a strong acid. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated.[8]

1. Materials and Equipment:

- N-pentylpiperazine

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

- High-purity water (CO₂-free)

- Calibrated pH meter with electrode

- Automatic titrator or burette

- Thermostatted titration vessel

2. Step-by-Step Procedure:

Prepare a solution of N-pentylpiperazine of known concentration (e.g., 0.01 M) in CO₂-free water.

Place the solution in a thermostatted vessel (e.g., at 25 °C).

Immerse the calibrated pH electrode in the solution.

Titrate the solution with the standardized HCl solution, adding the titrant in small increments.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration past the equivalence point.

Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point on the titration curve. N-pentylpiperazine has two nitrogen atoms and will thus have two pKa values.

Caption: HPLC method workflow for logP determination.

Applications in Drug Development

The piperazine scaffold is a key building block in numerous approved drugs, and N-alkylpiperazines are important intermediates and final compounds in pharmaceutical research.

-

Central Nervous System (CNS) Agents: Many antipsychotic and antidepressant drugs feature a piperazine moiety. The nitrogen atoms are crucial for interacting with serotonin (5-HT) and dopamine (D2) receptors. [1]* Anticancer Agents: In oncology, the piperazine ring is a core component of many kinase inhibitors, such as Imatinib. It often serves as a linker to correctly position other pharmacophoric elements within the ATP-binding pocket of the target kinase. [1]* Antihistamines and Antiviral Agents: The versatility of the piperazine ring has also led to its incorporation in drugs for allergies and viral infections.

The N-pentyl group, by increasing lipophilicity compared to smaller alkyl groups, can be used to enhance a drug candidate's ability to cross the blood-brain barrier or to improve its absorption and distribution profile. [3]

Safety and Handling Information

No specific Safety Data Sheet (SDS) for N-pentylpiperazine (CAS 21159-94-4) is readily available. The information below is based on the SDS for the structurally related compound N-phenylpiperazine and should be used as a guide for handling N-alkylpiperazines. Researchers must consult the specific SDS for N-pentylpiperazine once available and perform their own risk assessment before use.

-

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed and may be fatal if it comes in contact with skin. * Corrosion/Irritation: Causes severe skin burns and serious eye damage.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles and/or a face shield. * Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: Use only under a chemical fume hood.

-

-

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. * After Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

References

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

- Wang, S. et al. (2018), Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties, Journal of Medicinal Chemistry, [Link]

- Giacomelli, C. et al. (2022)

- Chem-Supply Pty Ltd (N.D.)

- Mol-Instincts (N.D.), 1-pentylpiperazine Chemical Properties, [Link]

- Pittelkow, T. & Christensen, J.B. (2024)

- Sai Life Sciences (N.D.), Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development, [Link]

- OECD (2004), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

- OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

- OECD (N.D.), OECD Guidelines for the Testing of Chemicals, [Link]

- Panda, S. S. et al. (2020)

- Kumar, A. et al. (2023), The medicinal chemistry of piperazines: A review, Archiv der Pharmazie, [Link]

Sources

- 1. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine, 1-phenyl- (CAS 92-54-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. physchemres.org [physchemres.org]

- 8. fishersci.com [fishersci.com]

1-Pentylpiperazine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Pentylpiperazine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to clinical application. It is a cornerstone for synthetic route optimization, purification, formulation design, and ultimately, bioavailability. This technical guide provides a comprehensive exploration of the solubility of this compound, a substituted piperazine derivative of interest in medicinal chemistry. Given the scarcity of publicly available quantitative data, this document establishes an inferred solubility profile based on fundamental chemical principles and the behavior of structurally analogous compounds. More critically, it offers a detailed, field-proven experimental protocol for the precise determination of this compound's thermodynamic solubility, empowering researchers to generate reliable, in-house data. This guide is structured to blend theoretical understanding with practical, actionable methodology, ensuring scientific integrity and immediate applicability in a drug development setting.

Introduction: The Significance of this compound and its Solubility

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, lauded for its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability.[1] As a weak base, the piperazine moiety can be protonated at physiological pH, enhancing aqueous solubility, while also serving as a versatile synthetic handle for molecular elaboration.[2] this compound, which features a five-carbon alkyl chain appended to one of the piperazine nitrogens, represents a molecule with a dualistic nature: a polar, hydrophilic head (the piperazine ring) and a non-polar, lipophilic tail (the pentyl group).

This amphiphilic character makes understanding its solubility profile particularly crucial. For instance:

-

In Synthesis and Purification: Selecting an appropriate solvent is paramount for achieving high yields and purity. Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

In Formulation Development: For oral dosage forms, the drug must dissolve in the gastrointestinal tract to be absorbed. For parenteral formulations, solubility in non-aqueous, biocompatible solvents may be required.

-

In Preclinical Studies: Solubility in solvents like dimethyl sulfoxide (DMSO) is necessary for preparing stock solutions for in vitro biological assays.[3]

Therefore, a thorough characterization of this compound's solubility across a spectrum of organic solvents is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

Physicochemical Landscape and Inferred Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] The structure of this compound dictates its interactions with solvent molecules.

-

Polar Head: The piperazine ring contains two nitrogen atoms. The secondary amine (-NH-) is capable of both donating and accepting a hydrogen bond, while the tertiary amine (-N-) is a hydrogen bond acceptor.[6] These interactions are strongest with polar protic solvents.

-

Non-Polar Tail: The pentyl (C5H11) group is a non-polar hydrocarbon chain. It interacts with solvent molecules primarily through weak van der Waals forces (London dispersion forces). These interactions are favored in non-polar solvents.

This duality allows us to infer a qualitative solubility profile. The presence of the polar piperazine ring suggests some solubility in polar solvents, while the five-carbon chain will enhance its solubility in non-polar organic solvents compared to unsubstituted piperazine.[7] Generally, for aliphatic amines, water solubility decreases as the number of carbon atoms increases beyond five or six due to the growing influence of the hydrophobic alkyl part.[7]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the piperazine ring, and the oxygen can act as a hydrogen bond acceptor for the N-H proton. The pentyl group may slightly reduce solubility compared to piperazine itself.[4] |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting with the N-H of the piperazine. However, the lack of a hydrogen bond-donating group on the solvent makes the interaction less favorable than with protic solvents.[4] |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents offer a balance, capable of solvating both the polar piperazine ring and the non-polar pentyl chain effectively. Structurally similar compounds like 1-phenylpiperazine show high solubility in DCM.[8] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The non-polar pentyl chain will interact favorably with these solvents via van der Waals forces. However, the polar piperazine head has poor interactions with non-polar solvents, likely limiting overall solubility. Piperazine itself is poorly soluble in diethyl ether.[9] Solubility is expected to be higher than that of unsubstituted piperazine but potentially limited. |

Quantitative Determination of Thermodynamic Solubility: An Experimental Protocol

To move beyond inference to quantitative data, a robust and reliable experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[10][11] The protocol below details this method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration measurement.

Causality and Experimental Design

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. The extended equilibration time (24-48 hours) with continuous agitation ensures that this thermodynamic equilibrium is truly reached.[12] Centrifugation and filtration are critical steps to separate the saturated supernatant from any undissolved microparticles, as their presence would lead to an overestimation of solubility.[13] The use of a validated HPLC method for quantification ensures accuracy, precision, and specificity, allowing for the reliable measurement of the analyte even in the presence of potential impurities or degradants.[14][15]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Protocol:

Part A: Preparation of Saturated Solutions

-

Weighing: Add an excess amount of this compound (e.g., 10-20 mg, ensuring solid remains undissolved) into a glass vial. The exact mass is not critical, but it must be in excess.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Sealing: Tightly cap the vial to prevent solvent evaporation during incubation.

-

Replication: Prepare each sample in triplicate to ensure the reproducibility of the results.

Part B: Equilibration

-

Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitation: Shake the vials at a constant speed for 24 to 48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[12]

Part C: Sample Separation and Preparation

-

Sedimentation: After equilibration, remove the vials and let them stand at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

-

Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid particles.[13]

-

Filtration: Carefully withdraw the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the HPLC analysis or falsely elevate the measured solubility.[16]

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

Part D: Quantitative Analysis by HPLC

-

Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision according to established guidelines (e.g., ICH Q2(R1)).[15][17]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Final Solubility Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Source: Dissolution Technologies

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E49.

- Alves, M., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 4(1), 55-74. Source: ADMET & DMPK

- Khan Academy. (n.d.). Solubility of organic compounds.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [ResearchGate post].

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- CD Formulation. (n.d.). Method Development & Validation for Solubility and Dissolution Curves.

- Solubility of Things. (n.d.). Validation of Analytical Methods.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 34-41. Source: American Pharmaceutical Review

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Palmer, D. S., et al. (2017). Physics-Based Solubility Prediction for Organic Molecules. Molecular Pharmaceutics, 14(8), 2634–2646.

- NCERT. (n.d.). Amines.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- National Institutes of Health. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.

- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

- National Institutes of Health. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.

- Wikipedia. (n.d.). Piperazine.

- PubMed. (2012, November 2). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies.

- ResearchGate. (n.d.). N–H···N hydrogen bonds between neighboring molecules, ac -view. The...

- Wikipedia. (n.d.). Piperazine.

- Khan Academy. (n.d.). Hydrogen bonding.

- Cambridge MedChem Consulting. (2023, November 12). Molecular Interactions.

- Royal Society of Chemistry. (n.d.). N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives.

- NIST. (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). Phenylpiperazine.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. enamine.net [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Pharmacological Profile of 1-Pentylpiperazine: A Predictive & Methodological Guide

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2][3][4] While many derivatives have been extensively studied, 1-Pentylpiperazine remains a largely uncharacterized molecule. This technical guide provides a predictive pharmacological profile of this compound, grounded in the established structure-activity relationships of the N-alkylated piperazine class. We will explore its potential as a modulator of central nervous system targets, outline detailed methodologies for its synthesis and characterization, and present a framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel piperazine-based compounds.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[4] Its unique physicochemical properties, including its typical basicity and ability to be substituted at the N1 and N4 positions, allow for the fine-tuning of pharmacological activity.[3][5] Many successful drugs targeting the central nervous system (CNS) incorporate this structure, demonstrating activities such as antipsychotic, antidepressant, and anxiolytic effects.[1][2]

The pharmacological effects of piperazine derivatives are often mediated through their interaction with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors and transporters.[1][6] For instance, arylpiperazines are well-known for their interactions with serotonin and dopamine receptors, while benzylpiperazines can act as monoamine releasing agents.[1][7][8]

This compound, as a simple N-alkyl derivative, presents an intriguing yet under-investigated profile. The addition of the five-carbon pentyl chain at the N1 position is expected to significantly increase its lipophilicity compared to the parent piperazine molecule, potentially facilitating its passage across the blood-brain barrier. This guide will construct a hypothetical pharmacological profile based on these principles and outline the necessary experimental steps for its validation.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established methods for N-alkylation of piperazine. A common and straightforward approach is the nucleophilic substitution of an alkyl halide.

Predicted Chemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C9H20N2 | Based on chemical structure |

| Molar Mass | 156.27 g/mol | Calculated from molecular formula |

| Boiling Point | ~210-220 °C | Extrapolated from similar N-alkylpiperazines |

| Solubility | Limited in water, soluble in organic solvents | Increased lipophilicity due to the pentyl group[9] |

| pKa | ~9.8 (for the secondary amine) | Similar to the parent piperazine molecule[5] |

Synthetic Protocol: N-Alkylation of Piperazine

This protocol describes a common method for the synthesis of this compound via direct alkylation.

Materials:

-

Piperazine (anhydrous)

-

1-Bromopentane

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

To a solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopentane (1 equivalent) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality: The use of excess piperazine minimizes the formation of the di-substituted product, 1,4-dipentylpiperazine. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

Predicted Pharmacological Profile

Based on the pharmacology of related N-substituted piperazines, this compound is hypothesized to primarily interact with monoaminergic systems. The aliphatic pentyl group, lacking the aromaticity of phenyl or benzyl derivatives, suggests a potentially different binding profile.

Potential Molecular Targets

The primary targets for investigation should include:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are common targets for piperazine derivatives.[10]

-

Dopamine (D) Receptors: The D2 receptor family is a key target for antipsychotic piperazine drugs.[11]

-

Adrenergic (α) Receptors: Alpha-adrenergic receptors are known to be modulated by some phenylpiperazine derivatives.

-

Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). Phenylpiperazine itself acts as a monoamine releasing agent.[12]

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a potential mechanism of action if this compound were to act as a 5-HT1A receptor agonist, a common activity for this class of compounds.

Caption: Hypothetical signaling cascade following this compound binding to 5-HT1A receptors.

Experimental Validation Workflow

A systematic, multi-tiered approach is required to elucidate the pharmacological profile of this compound. The workflow should progress from in vitro binding and functional assays to in vivo behavioral models.

Caption: A tiered approach for the pharmacological evaluation of this compound.

Tier 1: In Vitro Assays

4.1.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets.

Protocol:

-

Preparation of Membranes: Utilize commercially available cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2).

-

Assay Buffer: Prepare appropriate assay buffer for each target (composition varies).

-

Incubation: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific Binding: Include wells with a high concentration of a known unlabeled ligand (e.g., serotonin) to determine non-specific binding.

-

Incubation: Incubate plates at a specified temperature for a set duration (e.g., 60 minutes at 25°C).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash filters with ice-cold wash buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate Ki values using the Cheng-Prusoff equation from IC50 values generated by non-linear regression analysis.

4.1.2. Functional Assays (Example: cAMP Assay for 5-HT1A)

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

Protocol:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT1A receptor in 96-well plates.

-

Forskolin Stimulation: Treat cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

Compound Addition: Concurrently add varying concentrations of this compound.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration-response curve. A decrease in cAMP indicates agonism. Calculate EC50 and Emax values. To test for antagonism, pre-incubate with this compound before adding a known agonist like 8-OH-DPAT.

Hypothetical In Vitro Data

The following table presents a hypothetical binding and functional profile for this compound, based on trends observed for similar aliphatic piperazine derivatives.

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| 5-HT1A | 85 | 150 | Partial Agonist |

| 5-HT2A | >1000 | N/A | - |

| D2 | 450 | >1000 | Weak Antagonist |

| α1-Adrenergic | 600 | >1000 | - |

| SERT | >2000 | N/A | - |

| NET | 950 | N/A | - |

This data is purely illustrative and requires experimental validation.

Proposed In Vivo Studies

Should in vitro data suggest a promising profile (e.g., selective 5-HT1A agonism), in vivo studies would be warranted.

Rodent Model of Depression: Forced Swim Test

Objective: To assess the potential antidepressant-like effects of this compound.

Protocol:

-

Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

-

Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Pre-swim (Day 1): Place each mouse in a glass cylinder filled with water (24±1°C) for a 15-minute conditioning session.

-

Test (Day 2): Place the mice back in the water for a 6-minute test session.

-

Scoring: Video record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

Analysis: Compare the immobility time between vehicle- and drug-treated groups using a one-way ANOVA. A significant reduction in immobility time suggests an antidepressant-like effect.

Conclusion and Future Directions

This compound represents an unexplored chemical entity within a pharmacologically rich class of compounds. Based on established structure-activity relationships, it is predicted to be a CNS-active agent, potentially modulating serotonergic and/or dopaminergic systems. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound. Experimental validation of this hypothetical profile is a critical next step to determine its true therapeutic potential. Future research could also explore the synthesis and testing of related N-alkyl derivatives to further delineate the structure-activity relationships of this chemical series.

References

- de la Torre, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 457-467. DOI: 10.1111/fcp.12408[1]

- Rana, A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436. DOI: 10.1002/dta.307[6]

- Scafato, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6898. DOI: 10.3390/molecules28196898[3]

- Wikipedia. (n.d.). Piperazine.

- Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.

- Science.org. (n.d.). Phenylpiperazine.

- Wikipedia. (n.d.). Phenylpiperazine.

- PubChem. (n.d.). 1-Phenylpiperazine.

- Faquih, T. N., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(1), 1-18. DOI: 10.2298/JSC210517056F[10]

- Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(16), 6299-6307. DOI: 10.1039/C4AY00912A[13]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adanipharma.net [adanipharma.net]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. grokipedia.com [grokipedia.com]

- 9. guidechem.com [guidechem.com]

- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 11. a2bchem.com [a2bchem.com]

- 12. Phenylpiperazine - Wikipedia [en.wikipedia.org]

The Piperazine Core: A Privileged Scaffold in Mono-Alkyl Substituted Derivatives for Targeted Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bond formation, frequently bestow advantageous pharmacokinetic profiles upon molecules, such as enhanced water solubility and oral bioavailability.[2][3][4] This guide delves into the predicted and experimentally validated biological activities of mono-alkylated piperazine derivatives. We will explore their diverse therapeutic potential, focusing on anticancer, antiviral, and central nervous system (CNS) applications. This document will provide a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, synthetic strategies, and the computational and experimental workflows used for their evaluation, offering valuable insights for the design and development of novel therapeutics.

The Significance of the Piperazine Moiety in Drug Discovery

The piperazine scaffold is a recurring motif in a multitude of FDA-approved drugs, solidifying its status as a "privileged structure" in drug discovery.[2][5] The two nitrogen atoms within the ring are key to its versatility. They can be readily functionalized, allowing for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[3][4] Mono-alkylation, in particular, offers a strategic approach to modulate lipophilicity and basicity, which are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The presence of the piperazine ring can also facilitate the formation of hydrogen bonds with target proteins, enhancing binding affinity and biological activity.[6]

Predicted and Validated Biological Activities of Mono-Alkylated Piperazines

Mono-alkylated piperazine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several key therapeutic areas.

Anticancer Activity

The piperazine nucleus is a common feature in numerous anticancer agents.[7] Mono-alkylated piperazines, particularly arylpiperazines, have garnered substantial interest for their ability to induce cytotoxic effects in tumor cells through diverse mechanisms.[2]

Mechanisms of Action:

-

Cell Cycle Arrest and Apoptosis: Many piperazine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis (programmed cell death).[2][8]

-

Inhibition of Signaling Pathways: These compounds can interfere with critical signaling pathways that are frequently dysregulated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation.[2]

-

Topoisomerase Inhibition: Some derivatives act as topoisomerase poisons, blocking the rejoining of DNA strands and leading to double-strand breaks, which are lethal to cancer cells.[8][9]

-

Tubulin Polymerization Inhibition: Certain arylpiperazine derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest and cell death.[10]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the alkyl or aryl group attached to the piperazine nitrogen is crucial for anticancer activity. For instance, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents have shown significant antiproliferative activity.[11]

-

The presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or trifluoromethyl (CF3) on an aryl ring substituent, can enhance cytotoxic activity.[2][10]

-

The substitution pattern on the aryl ring of arylpiperazines plays a critical role in determining potency and selectivity against different cancer cell lines.[10]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | GI50 | 1.00 | [11] |

| Vindoline-piperazine conjugate | HOP-92 (Lung) | GI50 | 1.35 | [11] |

| Quinoxalinyl–piperazine derivative | Various | IC50 | Varies | [12] |

| Thiazolinylphenyl-piperazines | MCF-7 (Breast) | IC50 | <25 | [12] |

| 1,2-Benzothiazine-phenylpiperazine | MCF7 (Breast) | Lower than Doxorubicin | Varies | [8] |

Antiviral Activity

The piperazine scaffold is also prevalent in antiviral drug development, with derivatives showing activity against a range of viruses.[13]

Mechanisms of Action:

-

Capsid Protein Binding: Piperazine and its derivatives can bind to the hydrophobic pocket of viral capsid proteins, interfering with viral assembly and uncoating. This has been demonstrated for alphaviruses like Chikungunya virus.[14]

-

Reverse Transcriptase Inhibition: Certain piperazine-1-yl-pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[13]

-

Helicase Inhibition: Modifications of aromatic substituents, sulfonamide groups, and the alkyl chain on the piperazine ring have led to compounds with promising inhibition of the NS3 helicase of the Hepatitis C virus (HCV).[13]

Structure-Activity Relationship (SAR) Insights:

-

For anti-HCV activity, a central piperazine nucleus, two sulfonamide groups, and at least one propyl chain were found to be essential for activity.[13]

-

In some anti-HCV derivatives, an ethyl group at the nitrogen of the piperazine was found to be more active compared to methyl, propyl, isopropyl, and cyclobutyl substitutions.[13]

-

For activity against Coxsackie virus B3, specific piperazine-based compounds showed better activity and selectivity than the reference drug ribavirin.[13]

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as CNS-active agents, with applications as antipsychotics, antidepressants, and anxiolytics.[15][16] Their mechanism of action often involves modulation of neurotransmitter systems.[16][17]

Mechanisms of Action:

-

Receptor Modulation: Many CNS-active piperazine derivatives act as ligands for various receptors, including serotonin (5-HT) and dopamine (D2) receptors.[18][19] Their specific activity (agonist, antagonist, or partial agonist) depends on the substitution pattern.

-

Neurotransmitter Reuptake Inhibition: Some aryl alkanol piperazine derivatives exhibit antidepressant activity by inhibiting the reuptake of serotonin (5-HT) and noradrenaline (NA).[19]

Structure-Activity Relationship (SAR) Insights:

-

Quantitative structure-activity relationship (QSAR) studies have shown that descriptors like dipole moment and specific atomic contributions significantly influence the 5-HT and NA reuptake inhibition activity of aryl alkanol piperazine derivatives.[19]

-

For antidepressant activity, the length of an alkyl chain substituent can influence efficacy, with a C6-substituted compound showing better activity in one study.[20]

-

The nature of the substituent on a benzyl group can also modulate antidepressant activity.[20]

Synthetic Strategies for Mono-Alkylated Piperazines

The synthesis of mono-alkylated piperazines requires careful control to avoid the formation of di-substituted byproducts. Several effective strategies have been developed.

Protection-Deprotection Strategy

A common and reliable method involves the use of a protecting group on one of the piperazine nitrogens.[21][22]

Experimental Protocol: Mono-Boc-Protection and Alkylation

-

Protection: Dissolve piperazine in a suitable solvent like dichloromethane (DCM). Add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to stir for several hours.

-

Purification: Evaporate the solvent and purify the resulting mono-Boc-piperazine, often by chromatography, to separate it from unreacted piperazine and di-Boc-piperazine.[22]

-

Alkylation: Dissolve the purified mono-Boc-piperazine in a solvent such as acetone or acetonitrile. Add a base, like potassium carbonate, followed by the desired alkyl halide. Reflux the mixture.[22]

-

Deprotection: After the alkylation is complete, remove the Boc protecting group by treating the product with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[22]

One-Pot, One-Step Synthesis from Protonated Piperazine

A more efficient method avoids the need for protecting groups by utilizing in-situ formed piperazine-1-ium cation.[21]

Experimental Protocol: One-Pot Synthesis

-

Formation of Protonated Piperazine: In a solvent like methanol, react free piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ. Alternatively, dissolving piperazine in acetic acid forms piperazine monoacetate.[21]

-

Reaction with Alkylating Agent: To the solution of protonated piperazine, add the appropriate alkylating reagent (e.g., an alkyl halide or a Michael acceptor).[21]

-

Reaction Conditions: The reaction can often be carried out at room temperature or under reflux.[21] The protonated nitrogen is less reactive, favoring mono-substitution on the free secondary amine.[21]

Other Synthetic Methods

-

Reductive Amination: This involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[23]

-

Nucleophilic Substitution: Direct reaction of piperazine with alkyl halides or sulfonates, often with an excess of piperazine to favor mono-alkylation.[23]

-

Flow Chemistry: Continuous flow reactors can offer precise stoichiometric control, leading to high selectivity for mono-alkylation.[22]

Experimental and Computational Workflows for Bioactivity Evaluation

A combination of in silico and in vitro methods is typically employed to predict and validate the biological activity of novel mono-alkylated piperazines.

Computational Prediction of Bioactivity

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the piperazine derivative) when bound to a specific protein target. It helps to understand the binding mode and estimate the binding affinity.[9][24]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.[19]

Workflow for Computational Prediction

Caption: Workflow for computational prediction of bioactivity.

In Vitro Biological Evaluation

Anticancer Activity Workflow

Caption: Workflow for in vitro anticancer activity evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized piperazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) value.[2]

Antiviral Activity Workflow

Caption: Workflow for in vitro antiviral activity evaluation.

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

-

Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the piperazine derivative.

-

Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

-

Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize the plaques and count them.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (half-maximal effective concentration).[14]

Future Perspectives and Conclusion

The mono-alkylated piperazine scaffold continues to be a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

-

Late-Stage C-H Functionalization: Developing novel synthetic methods to directly modify the carbon atoms of the piperazine ring will enable the rapid generation of diverse analogues for SAR studies.[5][25]

-

Hybrid Molecules: Combining the piperazine moiety with other pharmacologically active scaffolds to create hybrid molecules with dual or synergistic activities is a promising strategy.[6]

-

Targeted Drug Delivery: Functionalizing piperazine derivatives to target specific tissues or cells could enhance efficacy and reduce off-target effects.

References

- Kovács, L., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(10), 2389. [Link]

- Carron, R., et al. (1999). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Journal of Medicinal Chemistry, 42(13), 2386-2396. [Link]

- Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]

- Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. [Link]

- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

- Khan, I., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(11), 105234. [Link]

- Organic Chemistry Portal. Piperazine synthesis. [Link]

- Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(2), 610-633. [Link]

- Szczęśniak-Sięga, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]

- Various Authors. Results for piperazine and other N-monoalkyl-substituted piperazines.

- Wang, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22695-22714. [Link]

- Kumar, A., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 161-170. [Link]

- Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]

- Li, Y., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 20(10), 3042-3048. [Link]

- Various Authors. Antiviral and Anticancer Activity of Aryl-Piperazine Derivates.

- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

- Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

- Szczęśniak-Sięga, B. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]

- Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

- Schmidt, K. E., et al. (1995). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Antimicrobial Agents and Chemotherapy, 39(8), 1735-1744. [Link]

- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Li, Y., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4049-4064. [Link]